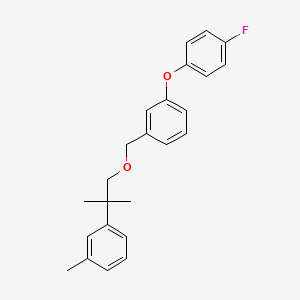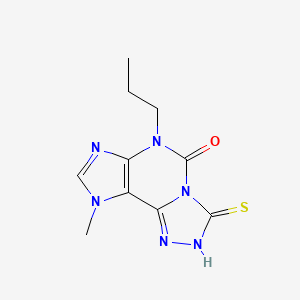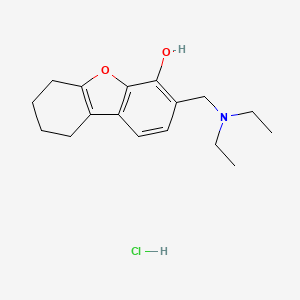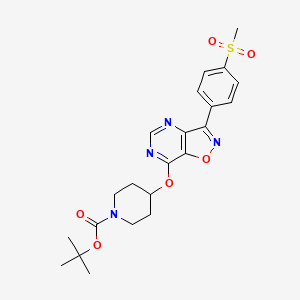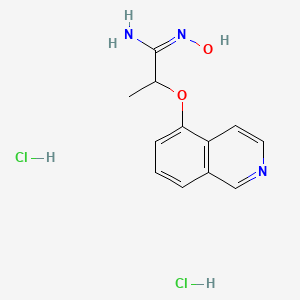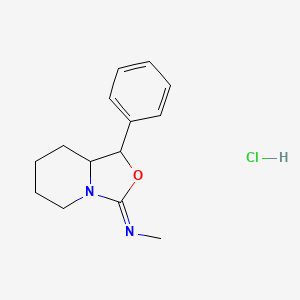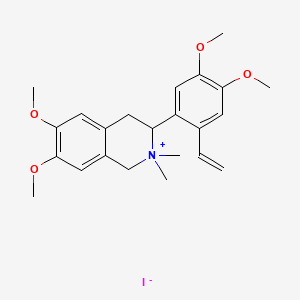
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-2,5-dimetoxi-beta-hidroxifeniletilamina, también conocida como BOHD, es un compuesto psicodélico menos conocido. Es el derivado beta-hidroxi de 2C-D, un miembro de la clase de sustancias psicoactivas de feniletilamina. Este compuesto fue sintetizado por primera vez por el reconocido químico Alexander Shulgin y está documentado en su libro “PiHKAL” (Feniletilaminas que he conocido y amado) .
Métodos De Preparación
La síntesis de 4-Metil-2,5-dimetoxi-beta-hidroxifeniletilamina implica varios pasos, comenzando con el 2,5-dimetoxi-benzaldehído. Los pasos clave incluyen:
Paso 1: Formación del intermedio nitroestireno al reaccionar el 2,5-dimetoxi-benzaldehído con nitroetano en presencia de una base.
Paso 2: Reducción del nitroestireno a la amina correspondiente usando un agente reductor como el hidruro de litio y aluminio (LiAlH4).
Paso 3: Hidroxilación de la amina para introducir el grupo beta-hidroxi, típicamente usando un agente oxidante como el tetróxido de osmio (OsO4) seguido de periodato de sodio (NaIO4).
Análisis De Reacciones Químicas
4-Metil-2,5-dimetoxi-beta-hidroxifeniletilamina experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse para formar cetonas o aldehídos correspondientes usando agentes oxidantes como el permanganato de potasio (KMnO4).
Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma de amina usando agentes reductores como el borohidruro de sodio (NaBH4).
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, temperaturas variables y solventes como el diclorometano o el etanol. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
4-Metil-2,5-dimetoxi-beta-hidroxifeniletilamina se ha estudiado principalmente por sus propiedades psicoactivas. Sus aplicaciones en investigación científica incluyen:
Química: Utilizado como compuesto de referencia en el estudio de los derivados de feniletilamina y sus propiedades químicas.
Biología: Investigado por sus efectos en los sistemas neurotransmisores y posibles usos terapéuticos en el tratamiento de trastornos de salud mental.
Medicina: Explorado por su potencial como agente psicoactivo en psicoterapia e investigación psiquiátrica.
Industria: Aplicaciones industriales limitadas debido a su naturaleza psicoactiva y restricciones legales.
Mecanismo De Acción
El mecanismo de acción de 4-Metil-2,5-dimetoxi-beta-hidroxifeniletilamina involucra su interacción con los receptores de serotonina en el cerebro. Actúa principalmente como agonista en el receptor 5-HT2A, lo que lleva a una percepción, estado de ánimo y cognición alterados. Los efectos del compuesto están mediados por la activación de las vías de señalización intracelular, lo que resulta en cambios en la liberación de neurotransmisores y la actividad neuronal .
Comparación Con Compuestos Similares
4-Metil-2,5-dimetoxi-beta-hidroxifeniletilamina es similar a otros derivados de feniletilamina, tales como:
2C-D: El compuesto padre, que difiere por la ausencia del grupo beta-hidroxi.
2C-B: Otro derivado de feniletilamina con sustitución de bromo en la posición 4.
2C-E: Un compuesto con un grupo etilo en la posición 4.
La singularidad de 4-Metil-2,5-dimetoxi-beta-hidroxifeniletilamina radica en su sustitución beta-hidroxi, que influye en sus propiedades farmacológicas y estabilidad metabólica .
Propiedades
Número CAS |
29348-16-1 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO3/c1-7-4-11(15-3)8(9(13)6-12)5-10(7)14-2/h4-5,9,13H,6,12H2,1-3H3 |
Clave InChI |
WCURBUJUIMRCCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C(CN)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


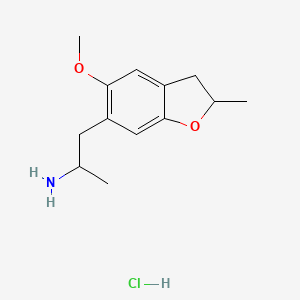

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
